molecular formula C25H23N5O3S2 B10925528 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Cat. No.: B10925528
M. Wt: 505.6 g/mol
InChI Key: MPEKJXXABYNDGH-UHFFFAOYSA-N
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Description

2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction typically involves:

    Stirring without solvent and/or heat: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without solvent at steam bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, then leaving it to stir at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Chemical Reactions Analysis

2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . These properties make it a valuable compound for developing new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit kinases, which are enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with cyano and methoxy groups. Some examples are:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE.

Biological Activity

The compound 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic molecule with potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound features a dihydropyrimidine core substituted with various functional groups that are believed to contribute to its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. For example, the synthesis may include the Gewald reaction for creating thieno-pyrimidine derivatives followed by amination processes to introduce cyano and other substituents .

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. In studies evaluating the cytotoxic effects on various cancer cell lines, including the MDA-MB-231 breast cancer cell line, compounds similar to the one demonstrated promising inhibitory effects. For instance:

  • IC50 Values : The synthesized compounds showed varying degrees of cytotoxicity with IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells .
  • Mechanism of Action : The observed activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways including the inhibition of key signaling proteins involved in cell proliferation.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound relates to its potential as an enzyme inhibitor:

  • Xanthine Oxidase Inhibition : Similar dihydropyrimidine derivatives have been reported to exhibit strong inhibitory effects on xanthine oxidase (XO), an enzyme implicated in gout and hyperuricemia. Compounds demonstrated IC50 values indicating effective inhibition at low concentrations .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Breast Cancer Study :
    • A study synthesized a series of thieno[2,3-d]pyrimidines and tested their effects on MDA-MB-231 cells. The results indicated that modifications on the pyrimidine ring significantly affected cytotoxicity, suggesting structure-activity relationships that could guide future drug design .
  • Xanthine Oxidase Inhibition :
    • A compound structurally related to our target was evaluated for its ability to inhibit XO in vitro. Results showed that it could lower uric acid levels effectively without significant toxicity at therapeutic doses .

Summary of Findings

Activity TypeObserved EffectsIC50 Values
Anticancer (MDA-MB-231)Induces apoptosis27.6 μM - 43 μM
Xanthine Oxidase InhibitionSignificant inhibition observedSpecific values vary

Properties

Molecular Formula

C25H23N5O3S2

Molecular Weight

505.6 g/mol

IUPAC Name

2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

InChI

InChI=1S/C25H23N5O3S2/c1-3-19(23(32)29-24-17(12-26)16-9-4-5-10-20(16)34-24)35-25-28-21(18(13-27)22(31)30-25)14-7-6-8-15(11-14)33-2/h6-8,11,19H,3-5,9-10H2,1-2H3,(H,29,32)(H,28,30,31)

InChI Key

MPEKJXXABYNDGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC(=C(C(=O)N3)C#N)C4=CC(=CC=C4)OC

Origin of Product

United States

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